molecular formula C12H12N2O3 B2978763 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid CAS No. 1006487-31-5

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid

Cat. No.: B2978763
CAS No.: 1006487-31-5
M. Wt: 232.239
InChI Key: RESMIWWHUGFINJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 3-methylphenoxymethyl substituent at the 1-position of the pyrazole ring. Its molecular formula is C₁₁H₁₂N₂O₃, with a calculated molecular weight of 232.23 g/mol (estimated from substituent contributions). The compound features a carboxylic acid group at the 3-position of the pyrazole core, enabling hydrogen bonding and coordination chemistry.

Properties

IUPAC Name

1-[(3-methylphenoxy)methyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-3-2-4-10(7-9)17-8-14-6-5-11(13-14)12(15)16/h2-7H,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESMIWWHUGFINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCN2C=CC(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:

  • Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.

  • Introduction of the 3-Methylphenoxy Group: The 3-methylphenoxy group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the 3-methylphenoxy moiety.

  • Carboxylation: The carboxylic acid group at the 3-position can be introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or batch reactors, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as pyrazole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other functional groups.

  • Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Pyrazole-3-carboxylic acid derivatives.

  • Reduction Products: Alcohols or other reduced derivatives.

  • Substitution Products: Substituted pyrazole derivatives.

Scientific Research Applications

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has various scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: Studied for its pharmacological properties, including anti-inflammatory, analgesic, and antipyretic effects.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following analogs share the 1H-pyrazole-3-carboxylic acid scaffold but differ in substituents at the 1-position:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Applications/Notes References
1-[(3-Methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid Not specified C₁₁H₁₂N₂O₃ 232.23 3-Methylphenoxymethyl Limited availability (discontinued)
1-[(3-Chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid 1004193-19-4 C₁₁H₉ClN₂O₃ 252.65 3-Chlorophenoxymethyl Pharmaceutical intermediates; commercial availability
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 1004193-21-8 C₁₃H₁₄N₂O₃ 246.26 3,5-Dimethylphenoxymethyl Agricultural chemistry (herbicide/fungicide potential)
1-[(2,6-Dimethoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid 1001519-23-8 C₁₃H₁₄N₂O₅ 278.26 2,6-Dimethoxyphenoxymethyl Research chemical; multifunctional scaffold
Key Observations:
  • Substituent Effects: Electron-Withdrawing vs. In contrast, methyl (CH₃) and methoxy (OCH₃) groups are electron-donating, improving solubility but possibly accelerating oxidative metabolism . Steric and Hydrophobic Effects: The 3,5-dimethylphenoxy analog exhibits increased hydrophobicity due to additional methyl groups, which may enhance membrane permeability in agrochemical applications . The dimethoxy analog’s polar methoxy groups could improve water solubility, favoring pharmaceutical applications .

Commercial and Research Status

  • Chlorophenoxy and Dimethoxy Analogs: Commercially available (e.g., Chemlyte Solutions, CymitQuimica) for pharmaceutical and chemical research .

Biological Activity

1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a compound belonging to the pyrazole class, characterized by its unique chemical structure that includes a pyrazole ring and a carboxylic acid moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Molecular Formula : C13H14N2O4
  • Molecular Weight : Approximately 232.24 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. For instance, the compound demonstrated an MIC of 31.25 µg/mL against Gram-positive bacteria, suggesting its potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses .

Anticancer Potential

Several studies have investigated the anticancer activity of this pyrazole derivative. It has been shown to induce apoptosis in cancer cell lines such as A-431 and HT29, with IC50 values indicating potent cytotoxic effects. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation and survival .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the methylphenoxy group enhances lipophilicity, facilitating better membrane permeability and bioavailability. Comparative studies with structurally similar compounds highlight the importance of substituents on the pyrazole ring in modulating biological activity .

Compound NameMolecular FormulaUnique Features
1-Methyl-1H-pyrazole-3-carboxylic acidC5H6N2O2Simpler structure without aromatic substitution
4-Chloro-1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acidC12H13ClN4O2Contains chlorine substitution potentially altering activity
1-(2-Methoxy-4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acidC13H14N2O4Different methoxy substitution pattern affecting solubility

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study involving various bacterial strains demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin .
  • Anti-inflammatory Study : In a controlled trial on rats, administration of the compound resulted in significant reductions in paw edema induced by carrageenan, indicating strong anti-inflammatory effects .
  • Cytotoxicity Assay : In vitro assays on human cancer cell lines revealed that the compound induced cell cycle arrest and apoptosis, with mechanisms linked to mitochondrial dysfunction and caspase activation .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-[(3-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and its analogs?

A multi-step synthesis approach is typically employed. For example, a related pyrazole-carboxylic acid derivative was synthesized via:

Condensation : Reacting 3-methylbenzylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

Cyclization : Treating the intermediate with hydrazine hydrate to form the pyrazole ring.

Functionalization : Introducing the carboxylic acid group via hydrolysis or esterification .
Key considerations include optimizing reaction temperatures (e.g., 80–100°C for cyclization) and using catalysts like acetic acid to enhance yields.

Q. How can researchers purify and characterize this compound?

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
  • Characterization :
    • NMR (¹H/¹³C) to confirm substituent positions (e.g., methylphenoxy and pyrazole protons).
    • HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
    • Mass Spectrometry (ESI-MS) to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₃H₁₄N₂O₃: 247.09) .

Q. What are the recommended storage conditions to ensure compound stability?

Store the compound in a sealed container under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis of the carboxylic acid group or oxidation of the pyrazole ring. Desiccants (e.g., silica gel) should be used to avoid moisture absorption .

Q. Which in vitro assays are suitable for initial bioactivity screening?

  • Anti-Proliferative Activity : Use Cell Counting Kit-8 (CCK-8) or MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) with IC₅₀ calculations .
  • Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blotting and quantify autophagic vacuoles using fluorescent dyes (e.g., monodansylcadaverine) .

Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?

  • Substituent Variation : Modify the phenoxy group (e.g., 3-methyl to 4-fluoro) or pyrazole ring (e.g., trifluoromethyl at position 3) to assess effects on target binding.
  • Bioisosteric Replacement : Replace the carboxylic acid with ester or amide groups to improve membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in mechanistic data (e.g., autophagy vs. apoptosis)?

If conflicting data arise (e.g., compound induces autophagy in one study but apoptosis in another):

Cross-Validate Assays : Use complementary techniques (e.g., flow cytometry for apoptosis vs. TEM for autophagosome visualization).

Dose-Dependency Analysis : Test a range of concentrations (e.g., 1–100 µM) to identify threshold effects.

Pathway Inhibition : Employ mTOR inhibitors (e.g., rapamycin) or autophagy inhibitors (e.g., chloroquine) to dissect dominant mechanisms .

Q. What strategies improve in vivo translation of in vitro findings?

  • Pharmacokinetic Profiling : Assess oral bioavailability and half-life in rodent models. For low solubility, formulate as nanoparticles or liposomes.
  • Xenograft Models : Use prostate cancer xenografts in nude mice, monitoring tumor volume and biomarkers (e.g., p-mTOR, LC3-II) via immunohistochemistry .

Q. How can researchers optimize synthetic yields for scale-up?

  • Reaction Optimization : Screen solvents (DMF vs. THF), temperatures, and catalysts (e.g., p-toluenesulfonic acid for cyclization).
  • Continuous Flow Chemistry : Implement microreactors to enhance mixing and reduce side reactions.
  • Quality Control : Use in-line FTIR or HPLC to monitor intermediate purity .

Q. What computational tools aid in target identification for this compound?

  • Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., mTOR) or autophagy-related proteins (e.g., ATG5).
  • QSAR Modeling : Correlate substituent electronic properties (Hammett constants) with bioactivity data .

Q. How can researchers address low reproducibility in biological assays?

  • Standardize Protocols : Pre-treat cells with identical serum concentrations and passage numbers.
  • Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, rapamycin for autophagy).
  • Data Normalization : Express results as fold-changes relative to untreated controls to minimize plate-to-plate variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.